molecular formula C15H17N5O3 B2559419 N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide CAS No. 1993058-35-7

N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide

Cat. No.: B2559419
CAS No.: 1993058-35-7
M. Wt: 315.333
InChI Key: WNSABAVPODQFIR-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the yield, melting point, and NMR spectrum can be used to characterize a compound .

Scientific Research Applications

Antimicrobial Activity

1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. The intramolecular cyclization of N-aryl-2-[(9-oxoacridin-10(9H)-yl)acetyl]hydrazinecarboxamides led to the formation of new compounds showing moderate activity against gram-positive and gram-negative bacteria (Kudryavtseva et al., 2017). Another study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, which demonstrated promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Activity

Several 1,3,4-oxadiazole derivatives have been evaluated for their potential as antitumor agents. For instance, new derivatives of [1,3,4]oxadiazole-2-thione and triazole-3-thione were synthesized and showed cytotoxic activity against human colon carcinoma cancer cell lines, with one compound exhibiting activity roughly equivalent to the standard Vinblastine (Abdelrehim, 2021). Another study revealed that 2-chloro-1,4-phenylenedioxy-bis-acetyl hydrazine derivatives displayed significant anticancer activity against a variety of cancer cell lines (Holla et al., 2005).

Enzyme Inhibition

The compounds from the 1,3,4-oxadiazole family have also been identified as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes involved in neurodegenerative diseases. A study highlighted the synthesis of 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains, which displayed moderate dual inhibition of these enzymes (Pflégr et al., 2022).

Anticonvulsant Activity

Compounds synthesized from 2,5-disubstituted-1,3,4-oxadiazoles were screened for their anticonvulsant and neurotoxic activity, with one compound showing promising results in a maximal electroshock induced seizures model (Jain et al., 2011).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and more .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties , suggesting that this compound may also target infectious agents.

Mode of Action

The exact mode of action of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide It’s known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, leading to potential changes in the target’s function.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s plausible that this compound could affect pathways related to microbial growth and survival.

Result of Action

The molecular and cellular effects of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide Based on the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound could inhibit the growth of infectious agents, leading to their eventual elimination.

Action Environment

Properties

IUPAC Name

1-cyclopentyl-3-[(3-phenyl-1,2,4-oxadiazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-13(18-19-15(22)16-11-8-4-5-9-11)14-17-12(20-23-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,18,21)(H2,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSABAVPODQFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NNC(=O)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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